Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride
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Overview
Description
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride is a synthetic organic compound often used in scientific research. The compound falls under the category of pyrrolidine derivatives, recognized for their diverse range of biological activities and applications. The presence of the pyrrolidine ring typically imparts unique chemical and physical properties, making this compound valuable in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride typically involves several steps:
Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions, where appropriate precursors like amino acids or diesters undergo intramolecular reactions.
Introduction of the tert-butyl ester group: : This step usually involves esterification reactions where tert-butyl alcohol reacts with carboxylic acids or their derivatives under acidic or basic conditions.
Hydrochloride formation: : Finally, the hydrochloride salt is prepared by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods: : For industrial-scale production, the synthetic route may be optimized for cost efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride can undergo oxidation reactions typically at the pyrrolidine ring, leading to the formation of imines or amides.
Reduction: : Reduction can occur at the ester group, converting it into the corresponding alcohol or at the pyrrolidine ring, which may yield substituted pyrrolidines.
Substitution: : The compound can also participate in nucleophilic or electrophilic substitution reactions, particularly at the ester or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, and chromium trioxide, often under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride can be used, typically in anhydrous solvents.
Substitution: Reagents such as alkyl halides, and acyl chlorides may be involved, with catalysts like Lewis acids or bases.
Major Products
Oxidation can yield imines or amides.
Reduction typically results in alcohols or substituted pyrrolidines.
Substitution reactions can produce a variety of esters, amides, or alkylated products.
Scientific Research Applications
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride finds utility in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used to study receptor binding, enzymatic reactions, and as a building block in peptide synthesis.
Medicine: : Research into this compound often focuses on its potential therapeutic uses, including its role in developing drugs for neurological disorders and its utility in pain management.
Industry: : Utilized in the synthesis of specialty chemicals and as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).
Mechanism of Action
The exact mechanism by which Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride exerts its effects is subject to ongoing research. it is believed that:
Molecular Targets: : The compound may interact with specific receptors in the nervous system, including nicotinic acetylcholine receptors, contributing to its potential neurological effects.
Pathways Involved: : It may influence neurotransmitter release and uptake, modulating synaptic transmission and neuroplasticity.
Comparison with Similar Compounds
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride is unique due to its specific structure, particularly the tert-butyl ester and pyrrolidine ring. Similar compounds include:
Tert-butyl (R)-2-(pyrrolidin-2-yl)acetate hydrochloride: : A stereoisomer with different biological activity and pharmacokinetics.
2-(pyrrolidin-2-yl)acetic acid: : Lacks the tert-butyl ester group, affecting its solubility and reactivity.
N-methyl-2-pyrrolidone: : A solvent with a pyrrolidine ring but lacks the ester functionality, resulting in different chemical properties.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize its unique properties for various scientific advancements.
Biological Activity
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an ester, characterized by the presence of a pyrrolidine ring, which is crucial for its biological interactions. Its molecular formula is C10H19NO2, with a molecular weight of approximately 221.72 g/mol. The unique structure allows for specific binding interactions with proteins and enzymes, influencing various biological pathways.
Research indicates that this compound may modulate enzyme functions and interact with specific molecular targets. The pyrrolidine ring facilitates binding to proteins, which can lead to alterations in biological functions. The compound's mechanism involves:
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : The compound may bind to receptors, altering signaling pathways that affect cellular responses.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, highlighting its potential therapeutic applications:
- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2 proteases. For instance, compounds derived from pyrrolidine structures have been reported to inhibit the main protease of SARS-CoV-2 effectively .
- Antiparasitic Effects : There is potential for this compound in treating parasitic infections such as African trypanosomiasis, where related compounds have demonstrated significant efficacy .
- Neuroprotective Properties : Some studies suggest that pyrrolidine derivatives can provide neuroprotective effects, potentially useful in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antiviral | Inhibition of SARS-CoV-2 main protease | |
Antiparasitic | Potent against Trypanosoma brucei | |
Neuroprotective | Potential protective effects in neurodegeneration |
Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of pyrrolidine derivatives, this compound was evaluated for its ability to inhibit viral replication in vitro. The results indicated a significant reduction in viral load when treated with the compound, suggesting its potential as a therapeutic agent against viral infections.
Case Study: Enzyme Inhibition
A detailed investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, demonstrating its potency as an enzyme modulator.
Properties
IUPAC Name |
tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWYPAXNYQIMM-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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